molecular formula C6H9NaO3 B587402 sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate CAS No. 1391052-48-4

sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate

Cat. No.: B587402
CAS No.: 1391052-48-4
M. Wt: 155.102
InChI Key: SMDJDLCNOXJGKC-KRBNGQFBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate is a stable isotope-labeled compound. It is a sodium salt derivative of 3-Methyl-2-oxovaleric acid, which is a keto acid. This compound is often used in biochemical and medical research as an analytical reagent, particularly for the detection and quantification of 2-keto acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate typically involves the isotopic labeling of 3-Methyl-2-oxovaleric acid with carbon-13. The labeled acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions usually require a controlled environment to ensure the purity and stability of the labeled compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the isotopic labeling is precise and the final product is free from contaminants .

Chemical Reactions Analysis

Types of Reactions

sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Sodium 3-methyl-2-oxopentanoate has the molecular formula C6H9NaO3C_6H_9NaO_3 and is classified as a keto acid. It is a sodium salt of 3-methyl-2-oxovaleric acid, which belongs to the class of organic compounds known as short-chain keto acids. The compound's structure features a methyl group and a ketone functional group, contributing to its reactivity and utility in various applications .

Scientific Research Applications

1. Metabolic Studies

  • Sodium 3-methyl-2-oxopentanoate is utilized in metabolic studies due to its role as a metabolite in branched-chain amino acid metabolism. It serves as a marker for certain metabolic disorders, particularly maple syrup urine disease (MSUD), where its accumulation indicates a disruption in the metabolism of branched-chain amino acids .

2. Clinical Diagnostics

  • The compound is employed as a clinical marker in diagnosing metabolic disorders. Elevated levels of 3-methyl-2-oxovaleric acid can indicate abnormalities in metabolic pathways, making it significant for patient monitoring and diagnosis .

3. Biochemical Research

  • In biochemical research, sodium 3-methyl-2-oxopentanoate is used as an intermediate in synthetic pathways. Its derivatives can be synthesized for various applications, including drug development and biochemical assays .

Case Study 1: Maple Syrup Urine Disease (MSUD)

A study highlighted the use of sodium 3-methyl-2-oxopentanoate as a biomarker for MSUD. Patients with this condition exhibit increased levels of branched-chain keto acids in their urine, including sodium 3-methyl-2-oxopentanoate. Monitoring these levels aids in assessing the severity of the disease and the effectiveness of dietary interventions .

Case Study 2: Metabolic Profiling

Research involving metabolic profiling has shown that sodium 3-methyl-2-oxopentanoate can be utilized to differentiate between healthy individuals and those with metabolic disorders. By measuring the concentrations of this compound alongside other metabolites, researchers can gain insights into metabolic dysfunctions .

Data Table: Comparison of Applications

ApplicationDescriptionReference
Metabolic StudiesUsed as a marker for branched-chain amino acid metabolism
Clinical DiagnosticsIndicates abnormalities in metabolism; used for MSUD diagnosis
Biochemical ResearchServes as an intermediate for synthesizing derivatives

Mechanism of Action

The compound exerts its effects primarily through its interaction with α-keto acid dehydrogenases. It acts as a substrate for these enzymes, allowing researchers to study their specificity and kinetics. Additionally, it can inhibit the mitochondrial α-ketoglutarate dehydrogenase complex, leading to the induction of nerve cell death. This inhibition is useful for studying neurodegenerative diseases and the role of reactive oxygen species in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in tracer studies and metabolic research. This labeling allows for precise tracking and quantification in various biochemical assays, providing insights that are not possible with non-labeled compounds .

Biological Activity

Sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate, also known as 3-methyl-2-oxovaleric acid, is a compound that plays a significant role in various biological processes. This article explores its biological activity, focusing on metabolic pathways, enzymatic interactions, and potential implications in health and disease.

Chemical Structure and Properties

This compound is a branched-chain 2-oxo acid that is structurally related to the essential amino acids leucine, isoleucine, and valine. Its molecular formula is C6H11O3NaC_6H_{11}O_3Na, and it contains a stable isotopic label with carbon-13.

Metabolic Pathways

The compound is primarily involved in the catabolism of branched-chain amino acids (BCAAs). The following metabolic pathways are crucial for understanding its biological activity:

  • Branched-Chain Amino Acid Catabolism :
    • This compound is produced from the transamination of leucine and subsequently converted to acyl-CoA derivatives through the action of branched-chain alpha-keto acid dehydrogenase complex (BCKDHA) .
  • Enzymatic Reactions :
    • The compound undergoes various reactions catalyzed by specific enzymes:
      • Branched-chain alpha-keto acid decarboxylase : Converts 3-methyl-2-oxovaleric acid to acyl-CoA and carbon dioxide.
      • 2-Oxoisovalerate dehydrogenase : Involved in the oxidative decarboxylation of 3-methyl-2-oxovaleric acid .

Biological Activity and Implications

The biological activity of this compound can be summarized as follows:

Enzymatic Function

The compound acts as a substrate for several key enzymes involved in amino acid metabolism. It participates in the following enzymatic reactions:

EnzymeReaction
Branched-chain alpha-keto acid decarboxylaseL leucine+2 oxoglutarate4 methyl 2 oxopentanoate+L glutamate\text{L leucine}+2\text{ oxoglutarate}\rightarrow \text{4 methyl 2 oxopentanoate}+\text{L glutamate}
2-Oxoisovalerate dehydrogenase3 methyl 2 oxovalerate+Thiamine pyrophosphate2 Methyl 1 hydroxybutyl ThPP+CO2\text{3 methyl 2 oxovalerate}+\text{Thiamine pyrophosphate}\rightarrow \text{2 Methyl 1 hydroxybutyl ThPP}+\text{CO}_2

Case Studies

Research has indicated that alterations in the metabolism of branched-chain amino acids are associated with various health conditions:

  • Metabolic Disorders : Elevated levels of 3-methyl-2-oxovaleric acid have been linked to maple syrup urine disease (MSUD), a disorder resulting from deficiencies in BCAA metabolism.
  • Cancer Metabolism : Studies suggest that BCAA catabolism may influence tumor growth and progression. The presence of this compound can affect the metabolic profile of cancer cells, potentially serving as a biomarker for certain types of cancers .

Properties

IUPAC Name

sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i4+1,5+1,6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDJDLCNOXJGKC-IIDVSRKWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[13CH](C)[13C](=O)[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.